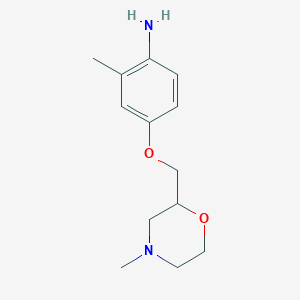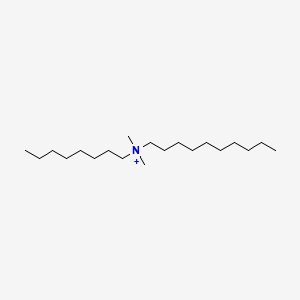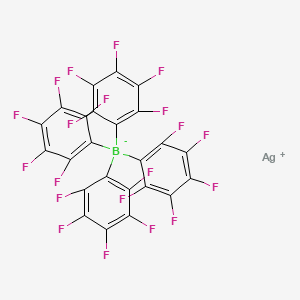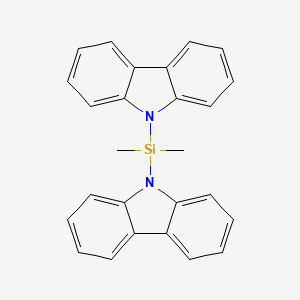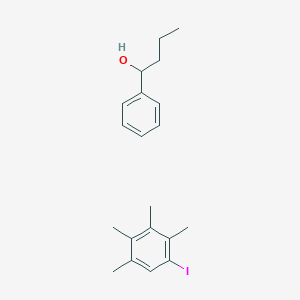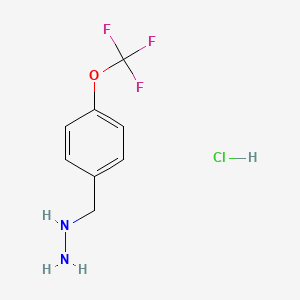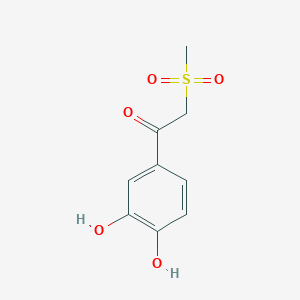
Fmoc-His(Trt)-Gly-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-His(Trt)-Gly-OH is a compound used in peptide synthesis. It is a derivative of histidine, glycine, and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The trityl (Trt) group protects the imidazole side chain of histidine, preventing unwanted reactions during peptide synthesis. This compound is essential in solid-phase peptide synthesis (SPPS), a method widely used in the production of peptides for research and therapeutic purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-His(Trt)-Gly-OH involves multiple steps:
Protection of Histidine: The imidazole side chain of histidine is protected using a trityl (Trt) group. This step ensures that the side chain does not participate in unwanted reactions.
Fmoc Protection: The amino group of histidine is protected with an Fmoc group. This step is crucial for the stepwise elongation of the peptide chain.
Coupling with Glycine: The protected histidine is then coupled with glycine using standard peptide coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-His(Trt)-Gly-OH can undergo several types of reactions:
Deprotection: Removal of the Fmoc and Trt groups under specific conditions.
Coupling: Formation of peptide bonds with other amino acids.
Cleavage: Detachment from the solid support in SPPS.
Common Reagents and Conditions
Deprotection: Piperidine is commonly used to remove the Fmoc group, while trifluoroacetic acid (TFA) is used for the Trt group.
Coupling: DIC and HOBt are standard reagents for peptide bond formation.
Cleavage: TFA is used to cleave the peptide from the resin in SPPS.
Major Products Formed
The primary product formed from these reactions is the desired peptide sequence. Side products may include partially deprotected peptides and truncated sequences, which are typically removed during purification.
Scientific Research Applications
Chemistry
Fmoc-His(Trt)-Gly-OH is widely used in the synthesis of peptides, which are essential for studying protein structure and function. It allows for the incorporation of histidine residues in peptides, which can be crucial for metal-binding studies and enzyme catalysis.
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, signal transduction pathways, and cellular processes. Histidine residues in peptides can also be used for affinity purification of proteins.
Medicine
Peptides synthesized with this compound are used in the development of peptide-based drugs. These drugs can target specific proteins and pathways, offering therapeutic potential for various diseases, including cancer and infectious diseases.
Industry
In the pharmaceutical industry, this compound is used in the production of peptide therapeutics and diagnostic agents. It is also used in the development of peptide-based materials for drug delivery systems.
Mechanism of Action
The mechanism of action of Fmoc-His(Trt)-Gly-OH in peptide synthesis involves the stepwise elongation of the peptide chain. The Fmoc group protects the amino group of histidine, allowing for selective deprotection and coupling with other amino acids. The Trt group protects the imidazole side chain, preventing unwanted side reactions. The final peptide product can then be cleaved from the resin and deprotected to yield the desired peptide sequence.
Comparison with Similar Compounds
Similar Compounds
Fmoc-His(Trt)-OH: Similar to Fmoc-His(Trt)-Gly-OH but without the glycine residue.
Fmoc-Gly-OH: Contains only the glycine residue with an Fmoc protecting group.
Fmoc-His(Boc)-OH: Uses a tert-butyloxycarbonyl (Boc) group instead of Trt for side chain protection.
Uniqueness
This compound is unique due to the combination of histidine and glycine residues with dual protection (Fmoc and Trt). This combination allows for the synthesis of peptides with specific sequences and functionalities, making it a versatile building block in peptide chemistry.
Properties
Molecular Formula |
C42H36N4O5 |
|---|---|
Molecular Weight |
676.8 g/mol |
IUPAC Name |
2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C42H36N4O5/c47-39(48)25-43-40(49)38(45-41(50)51-27-37-35-22-12-10-20-33(35)34-21-11-13-23-36(34)37)24-32-26-46(28-44-32)42(29-14-4-1-5-15-29,30-16-6-2-7-17-30)31-18-8-3-9-19-31/h1-23,26,28,37-38H,24-25,27H2,(H,43,49)(H,45,50)(H,47,48) |
InChI Key |
XIYBDFKFNGHUIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)NCC(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



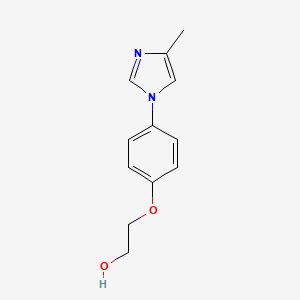
![2,4-Diphenyl-6-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine](/img/structure/B12817947.png)
![(6S)-2-nitro-6-[[6-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12817950.png)
